Non-Mutagenicity of C6-C12 p-Nitrophenyl Thioethers vs. Mutagenicity of Shorter Alkyl Chains (C1-C4)
In a systematic Ames test study of para-nitrophenyl thioethers, compounds with alkyl chains of C6 to C12 were non-mutagenic in Salmonella typhimurium strains TA98 and TA100, while analogs with methyl, ethyl, propyl, and butyl chains were mutagenic (rank order: butyl > propyl > ethyl > methyl) [1]. The target compound, with its C6 hexane spacer, falls within the non-mutagenic window, directly differentiating it from the mutagenic butyl analog (p-nitrophenylbutyl thioether), which showed the highest mutagenicity among saturated alkyl derivatives [1].
| Evidence Dimension | Mutagenicity in Ames test (Salmonella typhimurium TA98 and TA100, without S9 activation) |
|---|---|
| Target Compound Data | Non-mutagenic (C6 alkyl chain) |
| Comparator Or Baseline | p-Nitrophenylbutyl thioether (C4): mutagenic in TA98 and TA100; p-Nitrophenylmethyl thioether (C1): mutagenic |
| Quantified Difference | Qualitative: mutagenic (C1-C4) vs. non-mutagenic (C6-C12); butyl analog is the most mutagenic among saturated alkyl derivatives. |
| Conditions | Ames test; Salmonella typhimurium TA100, TA98, TA98NR, TA98/1,8-DNP6; absence of S9 metabolic activation. |
Why This Matters
For any application involving potential human exposure or environmental release (e.g., biomedical device coatings, sensor disposables), the non-mutagenic C6 chain provides a critical toxicological advantage over shorter-chain pNP thioethers, reducing regulatory and safety risks.
- [1] Juneja, T.R., Talukdar, A., Mehta, N., Gupta, R.L. Effect of various alkyl and unsaturated substituents on the mutagenicity of some nitrophenyl thioethers. Mutat. Res. 2001, 495(1-2), 97-102. View Source
